DBCO-PEG4-Desthiobiotin

Affinity Purification Streptavidin-Biotin Protein Biochemistry

DBCO-PEG4-Desthiobiotin (CAS No. 2032788-37-5) is a trifunctional small molecule comprising a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a polyethylene glycol (PEG4) spacer arm, and a desthiobiotin moiety.

Molecular Formula C39H53N5O8
Molecular Weight 719.9 g/mol
Cat. No. B1192639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Desthiobiotin
SynonymsDBCO-PEG4-Desthiobiotin
Molecular FormulaC39H53N5O8
Molecular Weight719.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)/t30-,34+/m0/s1
InChIKeyRLLRLVMWDMAIJT-BFGHFXMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-PEG4-Desthiobiotin: A Trifunctional Click Chemistry Reagent for Reversible Biotinylation and PROTAC Linker Applications


DBCO-PEG4-Desthiobiotin (CAS No. 2032788-37-5) is a trifunctional small molecule comprising a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a polyethylene glycol (PEG4) spacer arm, and a desthiobiotin moiety . Desthiobiotin is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but significantly reduced affinity compared to biotin . This compound serves as both a click chemistry reagent for bioorthogonal labeling and as a PROTAC (PROteolysis TArgeting Chimera) linker in targeted protein degradation applications . The PEG4 spacer enhances aqueous solubility, reduces aggregation of labeled biomolecules, and minimizes steric hindrance during streptavidin binding .

Why DBCO-PEG4-Desthiobiotin Cannot Be Substituted with Generic Biotin or DBCO Analogs in Reversible Affinity Purification and PROTAC Design


Generic substitution fails because DBCO-PEG4-Desthiobiotin uniquely integrates three functional elements that are not simultaneously present in any single alternative: (i) a desthiobiotin group enabling reversible streptavidin binding with a Kd of approximately 10⁻¹¹ M , (ii) a DBCO moiety for catalyst-free SPAAC click chemistry compatible with live-cell and in vivo applications , and (iii) a PEG4 spacer that imparts hydrophilicity to reduce aggregation and steric hindrance [1]. Replacing this compound with DBCO-PEG4-Biotin results in an essentially irreversible streptavidin complex (Kd ≈ 10⁻¹⁵ M) that requires harsh denaturing conditions for elution, compromising protein integrity and co-eluting endogenous biotinylated contaminants . Conversely, using a desthiobiotin reagent lacking the DBCO group precludes bioorthogonal conjugation to azide-functionalized targets. Substituting with CuAAC-based click reagents introduces copper toxicity concerns and incompatibility with living systems . The specific combination of reversible capture, copper-free click reactivity, and solubility-enhancing spacer defines the non-substitutable performance envelope of this compound.

Quantitative Differentiation of DBCO-PEG4-Desthiobiotin: Head-to-Head and Class-Level Evidence


Reversible Streptavidin Binding: Desthiobiotin vs. Biotin Affinity Differential Enables Mild, Nondenaturing Elution

DBCO-PEG4-Desthiobiotin incorporates a desthiobiotin group that binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, compared to biotin's Kd of approximately 10⁻¹⁵ M, representing a ~10,000-fold lower binding affinity . This quantitative difference enables complete elution of desthiobiotinylated molecules from streptavidin resins using mild competitive displacement with free biotin, whereas biotin-streptavidin complexes are essentially irreversible under nondenaturing conditions . In pull-down experiments, this differential affinity translates to selective elution of desthiobiotin-tagged protein complexes while endogenous biotinylated molecules remain bound to the streptavidin matrix, minimizing background contamination .

Affinity Purification Streptavidin-Biotin Protein Biochemistry

Copper-Free SPAAC Click Chemistry vs. CuAAC: Eliminating Copper Toxicity for In Vivo and Live-Cell Compatibility

DBCO-PEG4-Desthiobiotin employs strain-promoted azide-alkyne cycloaddition (SPAAC) via its DBCO group, which proceeds without a copper catalyst [1]. In contrast, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using alternative azide-functionalized desthiobiotin reagents requires Cu(I) catalyst concentrations that are cytotoxic to living cells and necessitate extensive purification for in vivo applications [2]. Quantitative kinetic data indicate that SPAAC proceeds with rate constants (k) of approximately 1–60 M⁻¹s⁻¹ under ambient conditions, whereas CuAAC typically achieves k = 10–100 M⁻¹s⁻¹ but at the cost of copper-induced toxicity and the need for reducing agents [3]. For live-cell labeling and in vivo bioconjugation, the catalyst-free nature of DBCO-PEG4-Desthiobiotin provides a biocompatible alternative that avoids copper-associated cellular stress, apoptosis, and artifactual results .

Click Chemistry Bioorthogonal Labeling SPAAC

PEG4 Spacer Reduces Aggregation and Steric Hindrance Relative to Non-PEGylated Desthiobiotin Reagents

The PEG4 spacer in DBCO-PEG4-Desthiobiotin imparts hydrophilicity that reduces aggregation of labeled proteins and minimizes steric hindrance during streptavidin binding [1]. While no direct head-to-head quantitative aggregation data for this exact compound are publicly available, class-level evidence from related PEG4-containing biotinylation reagents demonstrates that PEG4 spacers significantly increase aqueous solubility and reduce protein aggregation compared to non-PEGylated hydrocarbon spacers . For instance, antibodies labeled with NHS-PEG4-Biotin exhibit substantially less aggregation during storage in solution than those labeled with reagents lacking PEG spacers . The PEG4 linker length (approximately 4 ethylene glycol units, ~1.8 nm extended) provides sufficient flexibility to enhance desthiobiotin accessibility to streptavidin binding sites while maintaining the DBCO group's reactivity toward azides .

Protein Labeling Solubility Enhancement Aggregation Prevention

Differential Co-Purification of Endogenous Biotinylated Proteins in Pull-Down Assays: Desthiobiotin vs. Biotin Tags

In pull-down experiments with complex biological samples (e.g., cell lysates), the reversible binding of desthiobiotin enables selective elution of target protein complexes while endogenous biotinylated proteins (e.g., carboxylases) remain bound to the streptavidin matrix . This differential elution behavior is a direct consequence of the ~10,000-fold affinity difference between desthiobiotin and biotin for streptavidin . Using DBCO-PEG4-Desthiobiotin as the affinity tag, elution with free biotin (2–10 mM) releases desthiobiotin-tagged complexes but does not displace endogenously biotinylated proteins, which remain tightly bound due to their biotin moieties' picomolar affinity . In contrast, pull-downs using DBCO-PEG4-Biotin or other biotin tags result in co-elution of endogenous biotinylated proteins when harsh elution conditions are employed, contaminating the purified sample and confounding downstream analysis .

Pull-Down Assays Affinity Purification Protein-Protein Interactions

High-Impact Application Scenarios for DBCO-PEG4-Desthiobiotin Based on Quantitative Differentiation Evidence


Nondenaturing Affinity Purification of Protein Complexes for Native Mass Spectrometry and Functional Studies

The reversible desthiobiotin-streptavidin interaction (Kd ≈ 10⁻¹¹ M) enables elution of purified protein complexes under mild, nondenaturing conditions using competitive displacement with free biotin . This preserves native protein conformations and enzymatic activities that would be destroyed by the harsh denaturants required for biotin tag elution. The PEG4 spacer reduces aggregation of labeled proteins during purification, improving yield of functional complexes [1]. The DBCO group permits site-specific conjugation to azide-functionalized proteins or nucleic acids via catalyst-free SPAAC, avoiding copper contamination that could interfere with downstream mass spectrometry or activity assays .

Live-Cell Surface Protein Labeling and Tracking with Minimal Cytotoxicity

The copper-free SPAAC reactivity of the DBCO group allows covalent labeling of cell-surface azide-tagged proteins without the cytotoxic copper catalyst required for CuAAC-based methods . This biocompatibility enables real-time tracking of membrane protein dynamics and trafficking in living cells without inducing copper-associated oxidative stress or apoptosis [1]. The desthiobiotin tag facilitates subsequent affinity capture for proteomic identification of labeled proteins following mild elution, while the PEG4 spacer enhances aqueous solubility and reduces nonspecific membrane interactions .

PROTAC Linker for Targeted Protein Degradation with Built-In Affinity Handle for Ternary Complex Characterization

As a PEG-based PROTAC linker, DBCO-PEG4-Desthiobiotin enables the synthesis of bifunctional degraders that recruit an E3 ubiquitin ligase to a target protein . The desthiobiotin moiety serves as an affinity handle that can be used to isolate and characterize the ternary complex (target-PROTAC-E3 ligase) under mild elution conditions, providing mechanistic insight into degrader efficacy [1]. The PEG4 spacer contributes appropriate linker length and flexibility for productive ternary complex formation, while the DBCO group can be exploited for modular assembly of PROTACs via click chemistry with azide-functionalized E3 ligase ligands or target-binding moieties .

Pull-Down Assays with Reduced Endogenous Biotinylated Protein Contamination for High-Confidence Interactome Mapping

In pull-down experiments from complex biological lysates, the selective elution of desthiobiotin-tagged bait proteins with free biotin leaves endogenous biotinylated proteins bound to the streptavidin matrix, significantly reducing background contamination in eluted fractions . This improves the signal-to-noise ratio in mass spectrometry-based protein interaction analysis and reduces false-positive identifications [1]. The DBCO group enables covalent conjugation of the desthiobiotin tag to azide-modified baits (e.g., via unnatural amino acid incorporation or metabolic labeling), ensuring site-specific and stoichiometric labeling without interfering with protein function .

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